molecular formula C5H10O2S B1215823 3-(Ethylthio)propanoic acid CAS No. 7244-82-8

3-(Ethylthio)propanoic acid

Cat. No. B1215823
CAS RN: 7244-82-8
M. Wt: 134.2 g/mol
InChI Key: MSFAOLUZTRRBJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Ethylthio)propanoic acid involves various methods, including the dithiocarbamate method for producing intermediates like 3-(aminothiocarbonylthio)propanoic acids, which are crucial for biologically active molecules. Innovations in synthesis techniques highlight the versatility of these compounds in chemical reactions and their potential for creating biologically relevant structures (Orlinskii, 1996).

Molecular Structure Analysis

Structural analysis of 3-(Ethylthio)propanoic acid and its derivatives is critical for understanding their chemical behavior and potential applications. Techniques like X-ray diffraction, NMR spectroscopy, and computational methods are employed to elucidate the molecular structure and inform on the spatial arrangement of atoms, which is fundamental for predicting reactivity and interactions with biological molecules.

Chemical Reactions and Properties

3-(Ethylthio)propanoic acid participates in various chemical reactions, indicating its versatility as a reagent. For instance, it can undergo enzyme-catalyzed reactions to produce highly enantiomerically enriched compounds, illustrating its potential in creating specific, biologically active molecules with defined stereochemistry (Brem et al., 2010).

Scientific Research Applications

Application in Organic Chemistry

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(Ethylthio)propanoic acid” is used in the synthesis of 3-propanal derivatives. These derivatives have shown their usefulness in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .
  • Methods of Application or Experimental Procedures : The synthesis of 3-propanal derivatives involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation . Aldehydes are reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives . The -propanoic acid derivatives are then reduced to give 3-propanol derivatives, which are readily oxidized to target 3-propanal derivatives .
  • Results or Outcomes : The methodology developed for the synthesis of 3-propanaldehydes through this five-step process yields 11–67% from aldehydes . This method provides an alternative to the established literature and expands the substrate scope for the synthesis of a range of versatile hydrocinnamaldehyde derivatives .

Application in Esterification

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(Ethylthio)propanoic acid” is used in the esterification of propionic acid with lower monohydric alcohols . The esters produced are organic compounds that are widely used even on an industrial scale .
  • Methods of Application or Experimental Procedures : The esterification process is carried out in the presence of a catalyst (H2SO4), and the influence of the amount of catalyst, the size and structure of the alcohol, the influence of the α-substituent, the molar acid/alcohol ratio and temperature on the esterification process were investigated . The maximum yield of n-propyl propanoate was achieved at a molar ratio of propanoic acid/1-propanol/catalyst 1/10/0.20 and a temperature of 65°C for 210 minutes of reaction .
  • Results or Outcomes : The maximum yield of n-propyl propanoate in the experiments was 96.9% . This method provides an alternative to the established literature and expands the substrate scope for the synthesis of a range of versatile hydrocinnamaldehyde derivatives .

Application in Ethylenation

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(Ethylthio)propanoic acid” is used in the ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Application in Synthesis of Natural Products

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-(Ethylthio)propanoic acid” is used in the synthesis of natural products . These natural products have demonstrated themselves as synthetically useful in the synthesis of chiral tetrahydroquinolines, chemosensors, and in the perfume industry .
  • Methods of Application or Experimental Procedures : The synthesis of natural products involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation . Aldehydes are reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives . The -propanoic acid derivatives are then reduced to give 3-propanol derivatives, which are readily oxidized to target 3-propanal derivatives .
  • Results or Outcomes : The methodology developed for the synthesis of 3-propanaldehydes through this five-step process yields 11–67% from aldehydes . This method provides an alternative to the established literature and expands the substrate scope for the synthesis of a range of versatile hydrocinnamaldehyde derivatives .

Application in Food Industry

  • Scientific Field : Food Science .
  • Summary of the Application : “3-(Ethylthio)propanoic acid” is used as a food preservative . It helps prevent mold and bacterial growth, thereby extending shelf life .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes for this application are not detailed in the available resources .

Safety And Hazards

The safety data sheet for “3-(Ethylthio)propanoic acid” suggests that it should be handled with care. Users should avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-ethylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAOLUZTRRBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222738
Record name 3-Ethylthiopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylthio)propanoic acid

CAS RN

7244-82-8
Record name 3-Ethylthiopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(ethylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylthiopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylsulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYLTHIOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7FX7M8TCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T KOMORI, K ASANO, Y SASAKI, H HANAI… - Chemical and …, 1987 - jstage.jst.go.jp
N-Mercaptoalkanoyl derivatives of sulfur-containing amino acids were synthesized and examined for inhibitory effects on angiotensin I converting enzyme(ACE) extracted from rabbit …
Number of citations: 7 www.jstage.jst.go.jp
T Imai, Y Kosuge, H Saito, T Uchiyama, T Wada… - Journal of …, 2016 - Elsevier
S-allyl-l-cysteine (SAC) is known to have neuroprotective properties. We synthesized various SAC derivatives and tested their effects on endoplasmic reticulum stress-induced …
Number of citations: 24 www.sciencedirect.com
T Chandrasekar, N Pravin, N Raman - Journal of Molecular Structure, 2015 - Elsevier
Four new metallonucleases of the composition [MLCl] (where M = Cu(II), Ni(II), Zn(II) and Co(II); L = Knoevenagel condensate Schiff base, obtained by the condensation reaction of 1,7-…
Number of citations: 14 www.sciencedirect.com
RM Smith, AE Martell, RM Smith, AE Martell - Critical Stability Constants …, 1989 - Springer
1. oq ±o. o Page 1 II. AMINOCARBOXYLIC ACIDS A. PRIMARY AMINES Aminoacetic acid (glycine) (Other values in Vol.l, p.1 and Vol.S, p.1) Me~a1 ion Egui1ibrium Tb 3+ Dy3+ Ho3+ …
Number of citations: 57 link.springer.com
RW Okey, S Lin, PKA Hong - Emerging Technologies in …, 2013 - books.google.com
One of the important ways of treating soils contaminated by heavy metals has been the removal of the metal by chelation from a soil water slurry. The process chemistry associated with …
Number of citations: 0 books.google.com
H Nagaoka, H Nishiwaki, T Kubo, M Akamatsu… - Bioorganic & Medicinal …, 2015 - Elsevier
In the present study, nitromethylene neonicotinoid derivatives possessing substituents that contain a sulfur atom, oxygen atom or aromatic ring at position 5 on the imidazolidine ring …
Number of citations: 5 www.sciencedirect.com
ÍCL Batalha - 2014 - run.unl.pt
Affinity ligands are classified in two major classes: biospecific and pseudobiospecific. Biospecific ligands are the natural binding partners of a particular target. Pseudobiospecific …
Number of citations: 2 run.unl.pt
A St-Gelais - 2021 - constellation.uqac.ca
L’exploration de l’espace chimique biologiquement pertinent requiert l’utilisation de règles ou de sources d’inspiration permettant de circonscrire les recherches au sein de l’immensité …
Number of citations: 3 constellation.uqac.ca

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